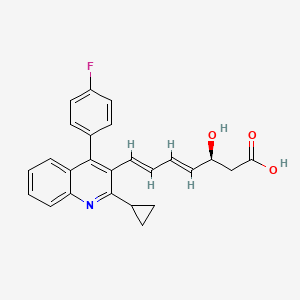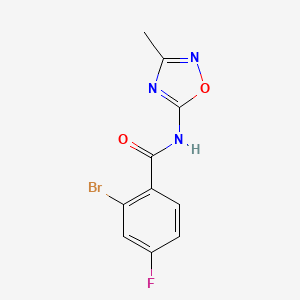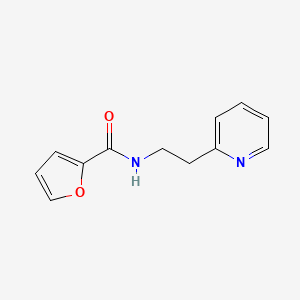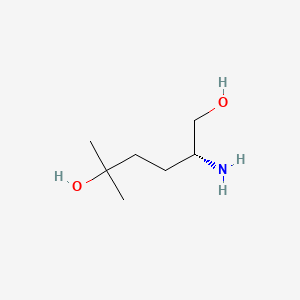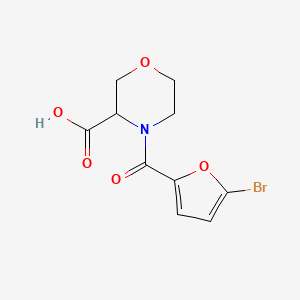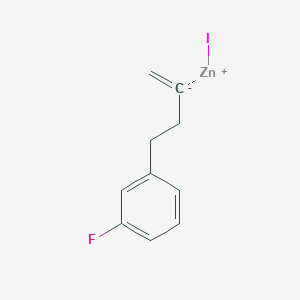
4-(3-Fluorophenyl)-2-butenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 4-(3-fluorophenyl)-2-butenyl group and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-fluorophenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(3-Fluorophenyl)-2-butenyl bromide+Zn+I2→4-(3-Fluorophenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
4-(3-Fluorophenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with different functional groups.
科学研究应用
4-(3-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules, which are important in the production of various industrial chemicals.
作用机制
The mechanism by which 4-(3-fluorophenyl)-2-butenylzinc iodide exerts its effects involves the transfer of the 4-(3-fluorophenyl)-2-butenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a catalyst in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
相似化合物的比较
Similar Compounds
4-(3-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity.
4-(3-Fluorophenyl)-2-butenyllithium: A lithium-based analogue with different reactivity and stability.
4-(3-Fluorophenyl)-2-butenylboronic acid: A boron-containing compound used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(3-Fluorophenyl)-2-butenylzinc iodide is unique due to its specific reactivity profile, which is influenced by the presence of the zinc atom and the iodide ion. This makes it particularly useful in certain types of organic synthesis reactions where other organometallic compounds may not be as effective.
属性
分子式 |
C10H10FIZn |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
1-but-3-enyl-3-fluorobenzene;iodozinc(1+) |
InChI |
InChI=1S/C10H10F.HI.Zn/c1-2-3-5-9-6-4-7-10(11)8-9;;/h4,6-8H,1,3,5H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GJLSGKBLIRUTSX-UHFFFAOYSA-M |
规范 SMILES |
C=[C-]CCC1=CC(=CC=C1)F.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


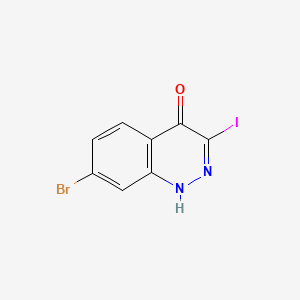
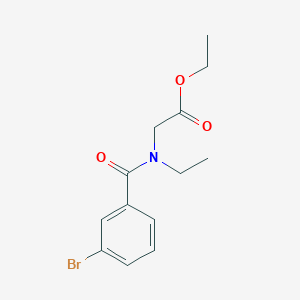

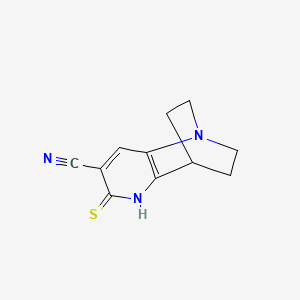

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
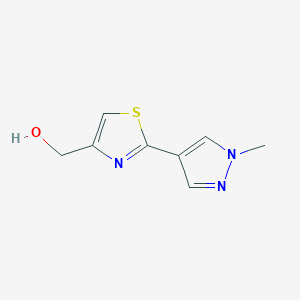
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
